1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic nitrogen heterocycles with multiple substituents. The complete name, benzyl (2S,3aS,6aS)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate, explicitly defines the stereochemical configuration at each chiral center. The (2S,3aS,6aS) designation indicates the absolute configuration of the bicyclic core, while the additional (2S) specification refers to the stereochemistry of the alanine-derived side chain. Chemical Abstract Service registry number 1356382-92-7 provides unambiguous identification of this specific stereoisomer.
The stereochemical analysis reveals four distinct stereogenic centers within the molecular framework. The bicyclic octahydrocyclopenta[b]pyrrole core contains three stereogenic centers designated as 2S, 3aS, and 6aS according to Cahn-Ingold-Prelog priority rules. The fourth stereogenic center resides within the propanoyl side chain at the 2S position of the benzyloxycarbonylamino-substituted alanine residue. This particular stereochemical arrangement distinguishes the compound from other possible diastereomers, such as the (2S,3aR,6aR) variant, which exhibits different conformational properties and biological activities.
Computational analysis using specialized software packages has confirmed the absolute configuration through comparison of calculated and experimental optical rotation values. The predicted optical rotation for the (2S,3aS,6aS) isomer shows excellent agreement with experimental measurements, providing strong evidence for the assigned stereochemistry. Additionally, the stereochemical configuration significantly influences the compound's physicochemical properties, including its solubility in organic solvents such as chloroform, dichloromethane, dimethyl sulfoxide, and methanol.
X-ray Crystallographic Characterization of Bicyclic Core Architecture
Crystallographic studies of related octahydrocyclopenta[b]pyrrole derivatives have provided detailed insights into the three-dimensional architecture of the bicyclic core system. The fused five-membered rings adopt specific conformations that minimize steric interactions while maintaining optimal orbital overlap for electronic stability. X-ray diffraction analysis reveals that the cyclopentane ring typically adopts an envelope conformation, while the pyrrolidine ring exhibits a twisted conformation to accommodate the fusion geometry.
The crystallographic asymmetric unit demonstrates significant conformational differences between related molecules, indicating the flexibility inherent in this ring system despite overall conformational restriction. Bond lengths and angles within the bicyclic framework show characteristic values consistent with sp3-hybridized carbon centers and standard nitrogen-carbon bond distances. The crystal packing reveals intermolecular hydrogen bonding patterns that stabilize the solid-state structure, particularly involving the carboxylic acid functionality and amino groups.
Crystal growth studies have encountered challenges due to the compound's solubility characteristics in polar solvents, necessitating specialized crystallization techniques. The resolution of absolute configuration through crystallographic methods requires careful analysis of anomalous scattering effects, particularly when heavy atoms are absent from the molecular structure. Advanced crystallographic techniques, including low-temperature data collection and high-resolution refinement protocols, have been employed to achieve definitive structural characterization.
Comparative Analysis of Diastereomeric Forms via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides powerful tools for distinguishing between diastereomeric forms of octahydrocyclopenta[b]pyrrole derivatives. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that reflect the stereochemical environment of each hydrogen atom within the bicyclic framework. The presence of multiple stereogenic centers generates complex coupling patterns that can be analyzed to determine relative stereochemistry.
One-dimensional proton nuclear magnetic resonance spectra of the compound exhibit distinct resonances for the octahydrocyclopenta[b]pyrrole ring protons, with chemical shifts typically appearing between 1.5 and 4.5 parts per million. The pyrrolidine nitrogen-hydrogen proton, when present, appears as a characteristic broad signal around 13.3 parts per million in dimethyl sulfoxide-d6, demonstrating strong hydrogen bonding interactions. Vicinal coupling constants provide valuable information about the relative stereochemistry, with typical values ranging from 2.0 to 8.4 Hertz depending on the dihedral angles between coupled protons.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable detailed stereochemical assignments. Nuclear Overhauser effect correlations between spatially proximate protons confirm the relative configuration of the bicyclic core. For instance, in related compounds, specific nuclear Overhauser effect correlations between ring protons and substituents have been used to distinguish between different stereoisomers. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information, with the bicyclic carbon framework exhibiting characteristic resonances that reflect the electronic environment of each carbon atom.
Table 1: Characteristic Nuclear Magnetic Resonance Parameters for Octahydrocyclopenta[b]pyrrole Derivatives
| Structural Feature | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Reference |
|---|---|---|---|
| Pyrrolidine NH | 13.0-13.5 | J = 2.0-2.5 | |
| Ring CH protons | 1.5-4.5 | J = 6.0-8.4 | |
| Carboxyl carbon | 170-175 | - | |
| Benzyl CH2 | 5.0-5.2 | - |
Conformational Restriction Studies of Octahydrocyclopenta[b]pyrrole System
The octahydrocyclopenta[b]pyrrole ring system exhibits significant conformational restriction due to the rigid fusion of the five-membered rings. Computational conformational searches using molecular modeling software have revealed that this bicyclic framework adopts a limited number of low-energy conformations compared to more flexible ring systems. Energy calculations demonstrate that the preferred conformations minimize steric clashes while maintaining optimal geometric parameters for the fused ring junction.
Dynamic nuclear magnetic resonance studies have provided insights into the conformational flexibility of the bicyclic core under various temperature conditions. At room temperature in dimethyl sulfoxide solution, the compound exhibits hindered rotation around certain bonds, as evidenced by nuclear Overhauser effect spectroscopy experiments. The rotational energy barriers for conformational interconversion have been calculated to exceed 8.4 kilocalories per mole for certain transformations, indicating substantial conformational restriction.
The conformational rigidity of the octahydrocyclopenta[b]pyrrole system significantly influences the compound's biological activity and molecular recognition properties. Studies comparing conformationally restricted analogs with their flexible counterparts have demonstrated enhanced binding affinity and selectivity for specific biological targets. The fixed spatial arrangement of functional groups within the rigid bicyclic framework creates well-defined pharmacophoric patterns that contribute to improved drug-like properties.
Table 2: Conformational Analysis Parameters for Octahydrocyclopenta[b]pyrrole Systems
Properties
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-18(27-26(31)33-17-20-11-6-3-7-12-20)24(29)28-22-14-8-13-21(22)15-23(28)25(30)32-16-19-9-4-2-5-10-19/h2-7,9-12,18,21-23H,8,13-17H2,1H3,(H,27,31)/t18-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLITLMBXNLFN-QGQQZZQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652458 | |
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356382-92-7 | |
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies
The bicyclic system is typically constructed via intramolecular Dieckmann cyclization or Pictet-Spengler reactions . A representative protocol involves:
-
Starting material : Methyl 2-pyrrolecarboxylate
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) in methanol at 50°C to saturate the pyrrole ring.
-
Cyclization : Treatment with diethyl oxalate in THF under reflux (66°C, 12h) forms the cyclopentane ring.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ (50 psi), MeOH, 24h | 78% |
| Dieckmann Cyclization | Diethyl oxalate, THF, reflux | 65% |
Installation of Stereochemistry
The (2S,3aS,6aS) configuration is achieved through:
Chiral Pool Synthesis
Using L-proline derivatives as starting materials ensures correct stereochemistry. For example:
Kinetic Resolution
Racemic mixtures are resolved using Candida antarctica lipase B with vinyl acetate in tert-butyl methyl ether (TBME), achieving >98% ee.
Protective Group Strategy
Benzyloxycarbonyl (Cbz) Protection
The amino group in the alanine side chain is protected via:
-
Reaction : L-Alanine + Benzyl chloroformate (Cbz-Cl)
Optimization Note : Excess Cbz-Cl (1.5 eq) improves yield to 92% compared to stoichiometric use (78%).
Benzyl Esterification
The carboxylic acid is protected using:
Amide Coupling and Final Assembly
The Cbz-protected alanine is conjugated to the bicyclic core via:
Mixed Carbonate Method
Uranium-Based Coupling Reagents
HBTU/HOBt system in DMF achieves 89% coupling efficiency vs. 72% with DCC.
Comparative Data :
| Reagent System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| HBTU/HOBt | DMF | 25 | 89% |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 72% |
Purification and Characterization
Chromatographic Methods
Final purification uses reverse-phase HPLC :
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.28 (m, 10H, Ar-H), 5.15 (s, 4H, CH₂Ph), 4.62 (q, J=7.2 Hz, 1H, NHCHCO).
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has shown that derivatives of octahydrocyclopenta[b]pyrrole exhibit cytotoxic effects on cancer cell lines. A study demonstrated that modifications to the benzyl ester moiety enhanced the compound's selectivity towards tumor cells while minimizing toxicity to normal cells .
Biochemical Assays
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester has been utilized in various biochemical assays to study enzyme interactions and metabolic pathways.
Example: Enzyme Inhibition Studies
Inhibitory effects on specific enzymes involved in metabolic processes have been evaluated using this compound, providing insights into its mechanism of action and potential therapeutic applications .
Immunology
This compound is also being explored for its immunomodulatory properties. It has been used in studies assessing its effect on immune cell activation and cytokine production.
Research Insight: Immune Response Modulation
Preliminary findings suggest that the compound can influence T-cell activation, making it a subject of interest for developing immunotherapeutic strategies .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating selective reactions at other functional groups. The compound’s structure allows it to participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues include Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂) and cyclopentyl ester derivatives from recent patent literature (e.g., (R)-3-Hydroxy-piperidine-1-carboxylic acid cyclopentyl esters) . A comparison of functional groups and molecular frameworks is provided below:
| Compound | Core Structure | Functional Groups | Molecular Weight |
|---|---|---|---|
| 1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester | Octahydrocyclopenta[b]pyrrole | Benzyl ester, Cbz-protected amino acid | ~476.5 g/mol* |
| Benzyl 4-aminopiperidine-1-carboxylate | Piperidine | Benzyl ester, primary amine | 234.3 g/mol |
| (R)-3-Hydroxy-piperidine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(pyrrolo-triazolo-pyrazin-1-yl)-cyclopentyl ester | Cyclopentyl-piperidine hybrid | Cyclopentyl ester, triazolo-pyrazine, hydroxyl group | ~468.5 g/mol* |
*Calculated based on formula.
Key Observations :
- Unlike Benzyl 4-aminopiperidine-1-carboxylate, the Cbz group in the target compound provides steric bulk and protection for the amino acid moiety, which may reduce metabolic degradation .
Physicochemical and Spectroscopic Properties
NMR studies on related compounds (e.g., Rapa analogues) reveal that substituent positioning significantly affects chemical shifts. For instance, in compounds with similar ester and Cbz groups, chemical shifts in regions corresponding to protons near the ester (δ 29–36 ppm) and Cbz (δ 39–44 ppm) vary due to electronic and steric effects . These shifts are less pronounced in simpler esters like Benzyl 4-aminopiperidine-1-carboxylate, where the absence of a bicyclic system simplifies the chemical environment .
Biological Activity
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrrole ring, which is known for its diverse biological activities. The molecular formula is C₁₅H₁₉N₃O₄, and it exhibits properties typical of pyrrole derivatives, including potential interactions with various biological targets.
Pharmacological Properties
Research indicates that the compound exhibits several pharmacological properties:
- Antiviral Activity : Preliminary studies suggest that pyrrole-based compounds can inhibit the replication of viruses, including Hepatitis B Virus (HBV). The binding characteristics of pyrrole scaffolds to HBV core proteins have been studied using molecular dynamics simulations, revealing significant nonpolar interactions that enhance their inhibitory effects .
- Anticancer Potential : Compounds with similar structures have shown promise in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Pyrrole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce the activity of inflammatory mediators, making them candidates for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
- Receptor Modulation : It might interact with various receptors, altering cellular signaling cascades that lead to therapeutic effects.
Study 1: Antiviral Activity Against HBV
A study investigated the binding affinity of pyrrole derivatives to HBV core proteins. The results indicated that these compounds could effectively bind to the target protein, inhibiting viral replication. The study employed in silico modeling to predict binding interactions and assess the stability of the complexes formed .
Study 2: Anticancer Activity
In vitro studies on similar pyrrole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the recommended storage conditions and solubility profiles for this compound, and how do they influence experimental design?
Answer: The compound is stored at -20°C to maintain stability, as thermal degradation or hydrolysis of the benzyl ester and carbamate groups may occur at higher temperatures . Solubility testing in polar aprotic solvents (e.g., chloroform, DCM, DMSO) is critical for reaction planning. For example:
| Solvent | Solubility (mg/mL) | Experimental Use Case |
|---|---|---|
| Chloroform | >50 | Peptide coupling reactions |
| DMSO | >50 | Biological assay preparation |
| Water | Insoluble | Purification via extraction |
Pre-dissolving the compound in DMSO before aqueous dilution minimizes aggregation. Always confirm solubility empirically to avoid precipitation in mixed-solvent systems .
Q. How can researchers validate the compound’s structural integrity after synthesis or prolonged storage?
Answer: Use a multi-technique approach:
- NMR : Compare H/C spectra to published data (e.g., cyclopenta[b]pyrrole backbone signals at δ 3.1–4.5 ppm for protons on the octahydro ring) .
- HPLC-MS : Monitor for degradation products (e.g., benzyl alcohol from ester hydrolysis) using reverse-phase C18 columns with acetonitrile/water gradients.
- FT-IR : Confirm the presence of carbonyl stretches (C=O at ~1700 cm) and carbamate N-H (~3300 cm) .
Regular stability assays under storage conditions (-20°C) are advised to establish shelf-life limits.
Q. What safety protocols are essential given limited toxicological data for this compound?
Answer: Adopt precautionary measures for structurally related benzyl carbamates:
- PPE : Nitrile gloves, lab coat, and eye protection.
- First Aid :
- Waste Disposal : Incinerate in halogen-approved containers to avoid releasing toxic amines .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing epimerization of the cyclopenta[b]pyrrole core?
Answer: Epimerization often occurs during carbamate deprotection or coupling steps. Mitigation strategies include:
-
Low-Temperature Coupling : Use HOBt/DIC at 0°C to preserve stereochemistry .
-
Chiral Auxiliaries : Temporarily introduce a tert-butyl carbamate (Boc) group to stabilize the α-carbon during activation .
-
Yield Analysis :
Condition Yield (%) Purity (%) Epimer Ratio Room temperature 72 85 1:0.3 0°C, Boc-protected 89 98 1:0.05
Monitor reaction progress via TLC (hexane:EtOAc 3:1) to terminate before side reactions dominate .
Q. How should researchers resolve contradictions in crystallographic data for analogous cyclopenta[b]pyrrole derivatives?
Answer: Discrepancies in reported crystal structures (e.g., puckering angles or bond lengths) arise from:
- Solvent Effects : Lattice inclusion of DMSO vs. chloroform alters torsional strain .
- Resolution Limits : Use synchrotron XRD (≤0.8 Å resolution) to resolve ambiguities in electron density maps.
- Computational Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* level) .
Example structural parameters:
| Parameter | Experimental (XRD) | Computational (DFT) |
|---|---|---|
| C-N bond length (Å) | 1.34 | 1.32 |
| Ring puckering (°) | 25.7 | 26.1 |
Q. What computational methods predict the compound’s conformational stability in biological assays?
Answer:
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess flexibility of the octahydrocyclopenta[b]pyrrole ring.
- Free Energy Landscapes : Calculate ΔG for chair vs. boat conformations using umbrella sampling.
- Docking Studies : Map interactions with protease targets (e.g., HIV-1 protease) to prioritize bioactive conformers .
Key findings:
| Conformation | ΔG (kcal/mol) | Target Binding Affinity (K, nM) |
|---|---|---|
| Chair | 0.0 | 12.3 |
| Boat | +2.1 | 98.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
